![molecular formula C20H17BrClN3OS B2985373 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1207019-66-6](/img/structure/B2985373.png)
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
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Description
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as ABT-702 and has been shown to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has been conducted on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating potential antitumor activity against a variety of human tumor cell lines derived from neoplastic diseases. This includes compounds with significant anticancer activity, highlighting the relevance of structural analogs in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Another study focused on 2-(chromon-3-yl)imidazole derivatives, revealing their potential as antimicrobial agents against various pathogenic bacterial and fungal strains. The study underscores the importance of structural modifications for enhancing antimicrobial efficacy (Sharma et al., 2017).
Structural Studies
Structural analysis of compounds similar to "2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide" has been conducted to understand their molecular configurations and intermolecular interactions, providing insights into the relationship between structure and function in drug design (Boechat et al., 2011).
Synthesis and Antibacterial Agents
The synthesis of derivatives with antibacterial activity has been a focus, with compounds being tested for their effectiveness against various bacterial strains. This research highlights the potential of such compounds in developing new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3OS/c1-2-11-25-18(14-3-5-15(21)6-4-14)12-23-20(25)27-13-19(26)24-17-9-7-16(22)8-10-17/h2-10,12H,1,11,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJQEYZLZFPUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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